4-(Bromometil)benzamidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

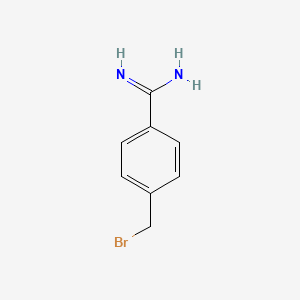

4-(Bromomethyl)benzamidine is an organic compound with the molecular formula C8H9BrN2 It consists of a benzene ring substituted with a bromomethyl group and an amidine group

Aplicaciones Científicas De Investigación

4-(Bromomethyl)benzamidine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against certain enzymes.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It is structurally similar to benzamidine, which is known to target various enzymes such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

Based on its structural similarity to benzamidine, it may interact with its targets by forming hydrogen bonds with the active sites of the enzymes, thereby inhibiting their activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cell signaling .

Result of Action

Based on its potential targets, it may have anti-inflammatory effects and could influence cell signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzamidine typically involves the bromination of 4-methylbenzamidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The general reaction scheme is as follows:

4-Methylbenzamidine+NBS→4-(Bromomethyl)benzamidine+Succinimide

Industrial Production Methods

Industrial production of 4-(Bromomethyl)benzamidine may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)benzamidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: The amidine group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamidines.

Oxidation: Formation of 4-bromobenzaldehyde.

Reduction: Formation of 4-(bromomethyl)benzylamine.

Comparación Con Compuestos Similares

Similar Compounds

Benzamidine: A simpler analogue without the bromomethyl group.

4-(Hydroxymethyl)benzamidine: A hydroxyl-substituted analogue.

4-(Chloromethyl)benzamidine: A chlorine-substituted analogue.

Uniqueness

4-(Bromomethyl)benzamidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogues. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in enzyme inhibition studies.

Actividad Biológica

4-(Bromomethyl)benzamidine (CAS No. 73711-48-5) is an organic compound characterized by a bromomethyl group attached to a benzamidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-(Bromomethyl)benzamidine is C8H10BrN3, indicating a relatively simple structure that allows for diverse interactions with biological targets. The presence of the bromine atom enhances its electrophilic properties, making it a valuable candidate for further chemical modifications aimed at improving biological activity.

4-(Bromomethyl)benzamidine primarily acts as an inhibitor of serine proteases and other enzymes. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and inhibiting catalytic activity. The bromomethyl group is crucial for this interaction, as it facilitates the formation of covalent bonds with nucleophilic residues in the enzyme's active site.

Enzyme Inhibition

Research indicates that 4-(Bromomethyl)benzamidine exhibits significant inhibitory effects on various proteases. For instance, studies have demonstrated that it can inhibit trypsin-like serine proteases with IC50 values in the low micromolar range. This property is particularly relevant in the context of developing therapeutic agents for diseases where these enzymes play a critical role, such as cancer and inflammatory diseases.

Antiviral Properties

Recent investigations have highlighted the potential of 4-(Bromomethyl)benzamidine as an antiviral agent. It has shown effectiveness against viruses by inhibiting viral entry mechanisms. For example, compounds structurally related to benzamidine have been identified as inhibitors of Ebola virus entry, suggesting a broader applicability for 4-(Bromomethyl)benzamidine in antiviral drug development .

Case Study 1: Antiviral Activity Against Filoviruses

In a study examining small molecule inhibitors for Ebola virus, derivatives of benzamidine were screened for their ability to inhibit viral entry. Among these, compounds incorporating the bromomethyl group demonstrated promising activity, with some achieving EC50 values below 10 μM against both Ebola and Marburg viruses . This indicates that structural modifications on the benzamidine scaffold can lead to enhanced antiviral properties.

Case Study 2: Inhibition of Histone Deacetylases (HDACs)

Another investigation explored the role of related benzamide compounds in inhibiting HDACs, which are critical targets in cancer therapy. While focused on different derivatives, these studies underscore the potential for compounds like 4-(Bromomethyl)benzamidine to be developed into dual-action therapies targeting both enzymatic activity and cellular pathways involved in tumor progression .

Comparative Analysis

To better understand the biological activity of 4-(Bromomethyl)benzamidine, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(Bromomethyl)benzamidine | Structure | Serine protease inhibitor | Low micromolar |

| 4-(Aminomethyl)benzamide | Structure | Antiviral against Ebola | <10 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Structure | HDAC inhibitor | 95.2 (HDAC1) |

Propiedades

IUPAC Name |

4-(bromomethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMJEEPUFSHYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.